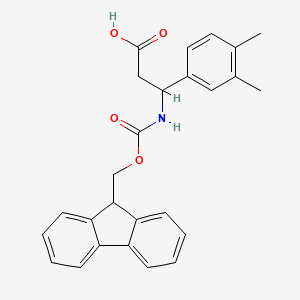

3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4-dimethylphenyl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4-dimethylphenyl)propanoic acid is a synthetic organic compound that belongs to the class of amino acids. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis. The compound also features a dimethylphenyl group, which can influence its chemical properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4-dimethylphenyl)propanoic acid typically involves the following steps:

Fmoc Protection: The amino group of the starting material is protected using the Fmoc group. This is usually achieved by reacting the amine with Fmoc-Cl in the presence of a base such as triethylamine.

Coupling Reaction: The protected amino acid is then coupled with 3,4-dimethylphenylacetic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as HOBt (1-hydroxybenzotriazole).

Deprotection: The Fmoc group is removed using a base like piperidine, yielding the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring or the side chain.

Reduction: Reduction reactions can target the carbonyl group or the aromatic ring.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride.

Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination.

Major Products

Oxidation: Oxidized derivatives of the aromatic ring or side chain.

Reduction: Reduced forms of the carbonyl group or aromatic ring.

Substitution: Substituted aromatic compounds with groups like nitro or halogen.

Aplicaciones Científicas De Investigación

Chemistry

Peptide Synthesis: The compound is used as a building block in the synthesis of peptides due to the Fmoc protecting group.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

Bioconjugation: Used in the modification of biomolecules for research purposes.

Medicine

Drug Development:

Industry

Material Science: Used in the synthesis of materials with specific properties.

Mecanismo De Acción

The mechanism of action of 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4-dimethylphenyl)propanoic acid would depend on its specific application. In peptide synthesis, the Fmoc group protects the amino group, preventing unwanted reactions. Upon deprotection, the free amino group can participate in further coupling reactions.

Comparación Con Compuestos Similares

Similar Compounds

Fmoc-Protected Amino Acids: Other amino acids protected with the Fmoc group, such as Fmoc-phenylalanine or Fmoc-tyrosine.

Dimethylphenyl Derivatives: Compounds with similar aromatic structures, such as 3,4-dimethylphenylalanine.

Uniqueness

The combination of the Fmoc protecting group and the dimethylphenyl group makes this compound unique, offering specific reactivity and stability advantages in synthetic applications.

Actividad Biológica

3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4-dimethylphenyl)propanoic acid, also known as FMOC-DMPA, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

- Molecular Formula: C25H23NO4

- Molecular Weight: 401.45 g/mol

- CAS Number: 284492-06-4

The biological activity of FMOC-DMPA is primarily attributed to its structure, which allows it to interact with various biological targets. The fluorenylmethoxycarbonyl (FMOC) group enhances lipophilicity and stability, facilitating cellular uptake. This compound has been studied for its ability to modulate protein synthesis and influence signaling pathways involved in cell growth and differentiation.

1. Antimicrobial Activity

Research has indicated that FMOC-DMPA exhibits antimicrobial properties, particularly against Gram-negative bacteria. In a study assessing the inhibition of the Type III secretion system (T3SS), FMOC-DMPA was shown to reduce the secretion of virulence factors in pathogenic E. coli strains at concentrations around 50 μM . This suggests potential applications in treating bacterial infections by targeting bacterial virulence mechanisms.

2. Cytotoxicity and Antitumor Effects

FMOC-DMPA has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro assays demonstrated that the compound induces apoptosis in cancer cells through the activation of caspase pathways . The IC50 values for different cancer cell lines were reported to be in the range of 10-30 μM, indicating a moderate level of potency against tumor cells.

3. Influence on Protein Expression

Studies have shown that FMOC-DMPA can modulate the expression of key proteins involved in cell cycle regulation and apoptosis. For instance, it downregulates anti-apoptotic proteins while upregulating pro-apoptotic factors, thereby shifting the balance towards cell death in malignant cells .

Case Study 1: Antibacterial Efficacy

In a comparative study on FMOC-DMPA's antibacterial efficacy against E. coli strains, it was found that at a concentration of 50 μM, the compound inhibited T3SS activity by approximately 50%, demonstrating its potential as an adjunct treatment in bacterial infections resistant to conventional antibiotics .

Case Study 2: Antitumor Activity

In a series of experiments involving various cancer cell lines (including breast and colon cancer), FMOC-DMPA exhibited significant cytotoxicity with IC50 values ranging from 15 μM to 25 μM. The mechanism was linked to increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis .

Research Findings

Propiedades

IUPAC Name |

3-(3,4-dimethylphenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO4/c1-16-11-12-18(13-17(16)2)24(14-25(28)29)27-26(30)31-15-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-13,23-24H,14-15H2,1-2H3,(H,27,30)(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSZDXHZGMRCNMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.